molecular formula C15H13N3O B12596111 Pyrazinamine, 3-(1-naphthalenylmethoxy)- CAS No. 642084-43-3

Pyrazinamine, 3-(1-naphthalenylmethoxy)-

Katalognummer: B12596111
CAS-Nummer: 642084-43-3
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: BEXXXWMGLUNDLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazinamine, 3-(1-naphthalenylmethoxy)-: is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a pyrazine ring substituted with a naphthalenylmethoxy group, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinamine, 3-(1-naphthalenylmethoxy)- typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 1-naphthalenylmethanol in the presence of a base such as triethylamine to yield the desired product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods: Industrial production of Pyrazinamine, 3-(1-naphthalenylmethoxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrazinamine, 3-(1-naphthalenylmethoxy)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Pyrazinamine, 3-(1-naphthalenylmethoxy)- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of antimicrobial agents. Its structure allows for interactions with biological targets, making it a candidate for drug development against bacterial and fungal infections .

Industry: In the industrial sector, Pyrazinamine, 3-(1-naphthalenylmethoxy)- is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Wirkmechanismus

The mechanism of action of Pyrazinamine, 3-(1-naphthalenylmethoxy)- involves its interaction with specific molecular targets within biological systems. The compound is believed to inhibit key enzymes and pathways essential for the survival and proliferation of microorganisms. For instance, it may interfere with energy production and protein synthesis, leading to the death of bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Pyrazinamine, 3-(1-naphthalenylmethoxy)- stands out due to its unique naphthalenylmethoxy substitution, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

642084-43-3

Molekularformel

C15H13N3O

Molekulargewicht

251.28 g/mol

IUPAC-Name

3-(naphthalen-1-ylmethoxy)pyrazin-2-amine

InChI

InChI=1S/C15H13N3O/c16-14-15(18-9-8-17-14)19-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H2,16,17)

InChI-Schlüssel

BEXXXWMGLUNDLT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=NC=CN=C3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.